

# The Role of Raf265 in Oncology: A Technical Guide

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## Compound of Interest

Compound Name: *Raf265*

Cat. No.: *B1314548*

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Introduction: **Raf265** (also known as CHIR-265) is an orally bioavailable, small-molecule multi-kinase inhibitor with significant potential in oncology. Developed as a potent inhibitor of both the RAF signaling pathway and vascular endothelial growth factor receptor 2 (VEGFR-2), **Raf265** targets two critical pathways involved in tumor growth, proliferation, and angiogenesis. This dual mechanism of action suggests its potential efficacy across a range of human cancers, particularly those driven by mutations in the Ras/Raf/MEK/ERK pathway, such as melanoma. This document provides a detailed overview of **Raf265**, its mechanism of action, preclinical efficacy, and clinical findings, tailored for researchers and drug development professionals.

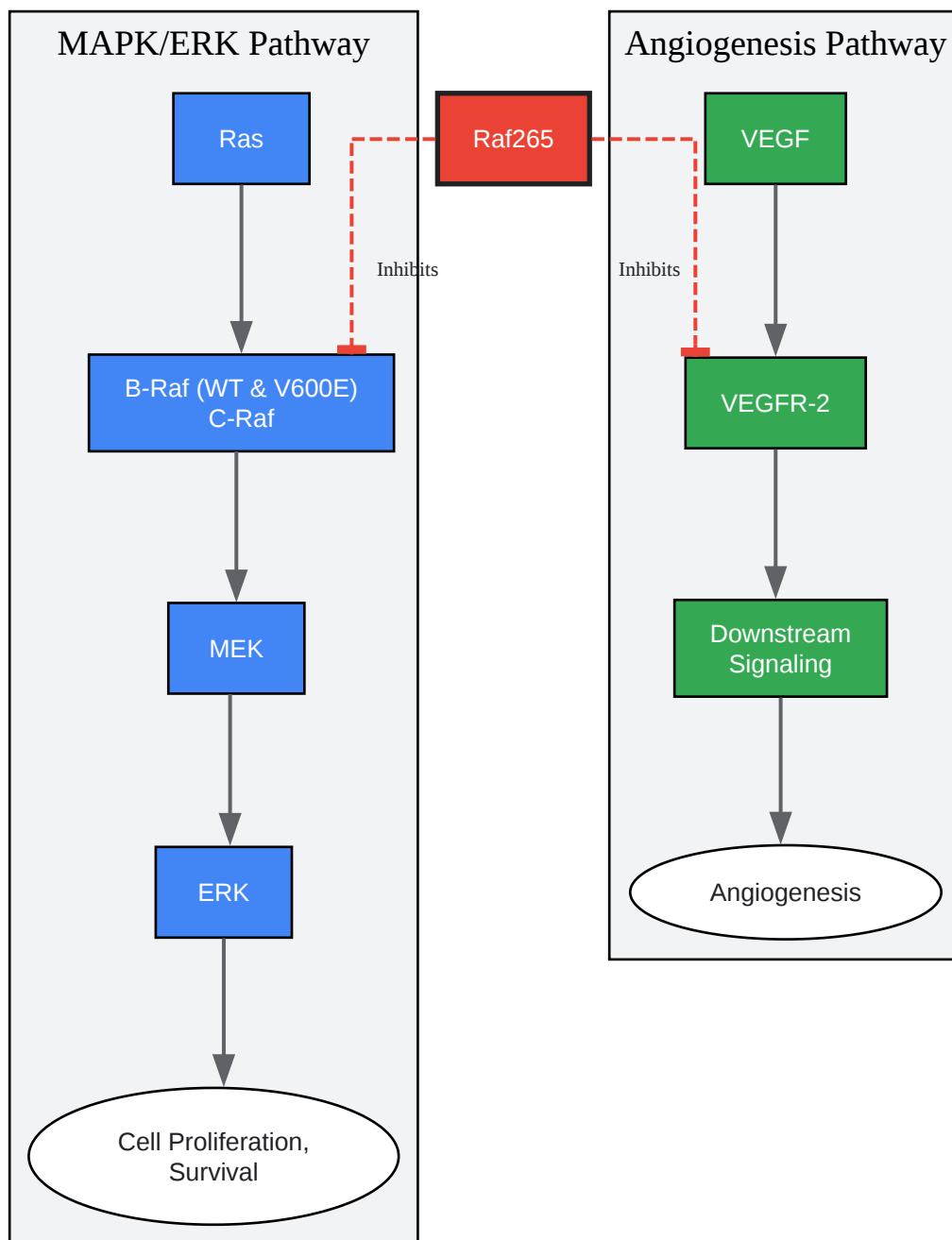
## Mechanism of Action: Dual Pathway Inhibition

**Raf265** exerts its antineoplastic effects by concurrently inhibiting two major signaling cascades: the RAF/MEK/ERK pathway, which is central to cell proliferation and survival, and the VEGFR-2 pathway, a key mediator of angiogenesis.

- RAF Kinase Inhibition:** **Raf265** is a potent inhibitor of several RAF kinase isoforms, including B-Raf, mutant B-Raf (V600E), and C-Raf. The B-Raf V600E mutation is a known oncogenic driver in approximately 60% of human melanomas. By binding to and inhibiting these kinases, **Raf265** blocks the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.
- VEGFR-2 Inhibition:** The compound also potently inhibits VEGFR-2, disrupting the signaling cascade initiated by VEGF. This action hinders the formation of new blood vessels (angiogenesis) that tumors require to grow and metastasize. In xenograft models with wild-

type Ras/Raf, the antitumor activity of **Raf265** appears to be primarily driven by this anti-angiogenic effect, as evidenced by decreased vessel density.

The dual inhibition of these pathways offers a comprehensive approach to cancer therapy, simultaneously targeting tumor cell-intrinsic proliferation signals and the tumor's supportive microenvironment.



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**Caption:** Dual inhibitory mechanism of **Raf265** on the MAPK/ERK and VEGFR-2 pathways.

## Preclinical Data

The antitumor activity of **Raf265** has been characterized in a variety of preclinical models, including biochemical assays, cell-based assays, and in vivo xenograft studies.

## In Vitro Kinase and Cellular Inhibition

**Raf265** demonstrates potent inhibition against key kinases in both cell-free and cell-based environments. The compound is particularly effective against the B-Raf V600E mutant, which is a key therapeutic target.

Target	Assay Type	IC50 / EC50 (nM)	Reference
B-Raf (V600E)	Biochemical	0.5	
Cell-based	140		
B-Raf (Wild Type)	Biochemical	70	
C-Raf	Biochemical	19	
VEGFR-2	Cell-free	30	
Cell-based	190		
c-Kit	Cell-based	1100	
PDGFR $\beta$	Cell-based	790	

Table 1: In vitro inhibitory activity of **Raf265** against various kinases.

In cell proliferation assays, the sensitivity of tumor cells to **Raf265** correlates with their B-Raf mutation status; cells with mutant B-Raf are the most sensitive. For instance, in HT29 (B-Raf V600E) and MDAMB231 (B-Raf G464V) cells, **Raf265** shows inhibitory activity with an IC50 of 5 to 10  $\mu$ M.

## In Vivo Antitumor Activity

In vivo studies using xenograft models have confirmed the antitumor efficacy of **Raf265**. The compound has been shown to induce tumor regression, particularly in models with B-Raf mutations.

Cancer Type	Model	Treatment	Outcome	Reference
Melanoma	Orthotopic patient implants	40 mg/kg, daily for 30 days	41% of tumors (7 of 17) showed >50% reduction in growth. Responders were predominantly B-Raf wild-type (5 of 7).	
Colorectal Cancer	HCT116 Xenografts	12 mg/kg	71% to 72% tumor volume inhibition (TVI%).	
Melanoma	A375M Xenografts	100 mg/kg (oral)	Inhibition of FDG accumulation and decreased tumor volumes.	

Table 2: Summary of in vivo efficacy of **Raf265** in xenograft models.

In B-Raf mutant tumors, **Raf265**-induced regression is associated with decreased phosphorylation of MEK and modulation of cell-cycle markers like p27, cyclin D1, and Ki67. In B-Raf wild-type models, its efficacy is linked more closely to the inhibition of angiogenesis.

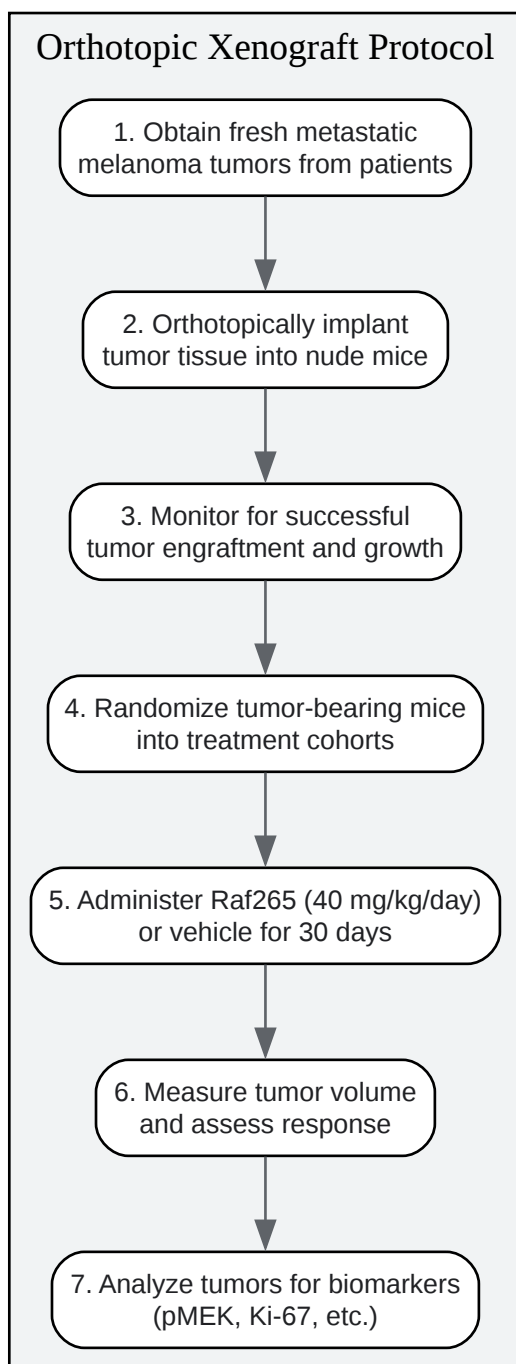
## Experimental Protocols

### Preclinical Orthotopic Melanoma Xenograft Model

A key preclinical study utilized an orthotopic implant model to evaluate **Raf265**'s effectiveness in a setting that more closely mimics clinical disease.

Experimental Design:

- Tumor Acquisition: Advanced metastatic melanoma tumors were obtained from 34 patients.
- Implantation: Tumor tissues were orthotopically implanted into nude mice.
- Tumor Growth & Cohort Selection: Of the 34 patient tumors, 17 successfully grew in mice and were used for the drug response evaluation.
- Treatment: Mice bearing established tumors were treated with **Raf265** at a dose of 40 mg/kg daily for 30 days.
- Endpoint Analysis: The primary endpoint was tumor growth inhibition. Secondary analyses included the evaluation of MEK/ERK phosphorylation, proliferation markers (Ki-67, Cyclin D1), and apoptosis markers via tissue microarray analysis. Genetic mutation profiles (e.g., B-Raf, N-Ras) were correlated with drug response.



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**Caption:** Workflow for the preclinical evaluation of **Raf265** in patient-derived xenografts.

## Clinical Studies

**Raf265** has been evaluated in a first-in-human, Phase I/II, open-label, dose-escalation study in patients with locally advanced or metastatic melanoma, irrespective of their B-Raf mutation status (NCT00304525).

## Study Design and Objectives

The primary goals of the study were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety profile, and pharmacokinetics of orally administered **Raf265**. The trial enrolled 77 patients, of whom 39 (51%) had B-Raf-mutant melanoma and 33 (43%) had B-Raf wild-type disease.

## Clinical Findings

The study established an MTD of 48 mg once daily. **Raf265** demonstrated antitumor activity in patients with both B-Raf-mutant and B-Raf wild-type melanoma, a distinguishing feature compared to more selective B-Raf V600E inhibitors.

Parameter	Finding	Reference
Patient Population	77 patients with advanced/metastatic melanoma (51% B-Raf mutant, 43% B-Raf wild-type).	
Maximum Tolerated Dose (MTD)	48 mg once daily, continuous dosing.	
Pharmacokinetics	Long serum half-life of approximately 200 hours.	
Objective Response Rate (ORR)	12.1% (8 of 66 evaluable patients) had an objective response. This included one complete response (in a B-Raf WT patient) and seven partial responses.	
Metabolic Response	20.7% (12 of 58 evaluable patients) showed a partial metabolic response as measured by FDG-PET imaging.	
Pharmacodynamics	On-treatment tumor biopsies showed dose-dependent inhibition of p-ERK. A significant increase in placental growth factor and a decrease in soluble VEGFR-2 were observed, confirming target engagement of the angiogenic pathway.	
Common Adverse Events (AEs)	Fatigue (52%), diarrhea (34%), weight loss (31%), and vitreous floaters (27%).	

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Grade 3/4 Toxicities

Overall rate was 53.2%. At higher doses, thrombocytopenia and diarrhea were notable.

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Table 3: Summary of Phase I/II Clinical Trial Results for **Raf265** in Melanoma.

## Conclusion

**Raf265** is a dual RAF/VEGFR-2 inhibitor that has demonstrated antitumor activity in both preclinical models and clinical trials for melanoma. Its ability to target both the primary tumor cell proliferation pathway and angiogenesis provides a strong rationale for its use in oncology. Notably, its clinical activity in both B-Raf-mutant and B-Raf wild-type melanoma patients suggests a broader therapeutic potential than inhibitors selective for only the B-Raf V600E mutation. While the observed response rates and toxicity profile at tolerable doses have presented challenges, the study of **Raf265** provides a valuable framework for the ongoing development of pan-RAF inhibitors and combination therapies targeting angiogenesis in cancer treatment.

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